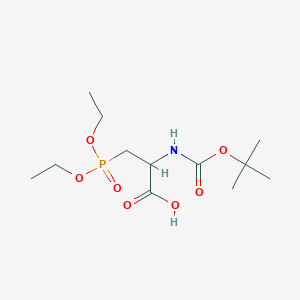
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C13H16BrNO2. It is known for its applications in various fields such as synthetic organic chemistry, medicinal chemistry, and biotechnology. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 3-bromo-4-hydroxybenzoate with pyrrolidine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate often involves large-scale bromination and subsequent reactions in controlled environments to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often using automated systems to monitor and control reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: The compound is a key intermediate in the development of pharmaceuticals.
Industry: It is used in the production of fine chemicals, dyes, and pesticides.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine group can interact with various enzymes and receptors, influencing biological pathways. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-bromo-4-hydroxybenzoate
- Ethyl 3-bromo-4-methoxybenzoate
- Ethyl 3-chloro-4-(pyrrolidin-1-yl)benzoate
Uniqueness
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of both the bromine atom and the pyrrolidine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
1131594-39-2 |
|---|---|
Fórmula molecular |
C13H16BrNO2 |
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
HWVOEBLQHQLVFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)




![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)



![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)


